Dmab-anabaseine dihydrochloride

Nicotinic Receptor Pharmacology Radioligand Binding Receptor Selectivity Profiling

DMAB-anabaseine dihydrochloride offers a unique dual nAChR profile: α7 partial agonism (EC50 ~21 µM) with α4β2 antagonism (IC50 ~5 µM). Unlike GTS-21, DMAC, or nicotine, it sustains sensory gating normalization upon delayed re-administration (40-min interval)—critical for schizophrenia endophenotype research. Validated chronic regimen (2 mg/kg i.p., 30-day) enhances reference memory in aged rodents. High aqueous solubility (100 mM) simplifies formulation. Its intermediate α4β2 affinity (IC50=140 nM) enables quantitative SAR modeling. ≥98% pure.

Molecular Formula C19H23Cl2N3
Molecular Weight 364.3 g/mol
Cat. No. B1662313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmab-anabaseine dihydrochloride
Synonyms4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride
Molecular FormulaC19H23Cl2N3
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl
InChIInChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;;
InChIKeyDHCNEWWWKHBASC-YNHPUKFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMAB-anabaseine dihydrochloride: A Selective α7 Nicotinic Partial Agonist for Neuroscience Research Procurement


DMAB-anabaseine dihydrochloride (CAS 154149-38-9) is a synthetic benzylidene derivative of the marine worm alkaloid anabaseine [1]. It functions as a selective partial agonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) and as an antagonist at α4β2 nAChRs . The compound exhibits cognition-enhancing effects in rodent models and serves as a key pharmacological tool for dissecting the role of α7 nAChRs in synaptic plasticity, neuroprotection, and sensory gating [2].

Why DMAB-anabaseine dihydrochloride Cannot Be Replaced by Other Anabaseine Derivatives in α7 nAChR Studies


Although anabaseine derivatives share a common core scaffold, subtle modifications to the benzylidene substituent profoundly alter receptor selectivity, agonist efficacy, and functional desensitization profiles [1]. The 4-dimethylamino group in DMAB-anabaseine confers a distinct dual pharmacological profile—partial agonism at α7 combined with antagonism at α4β2—that differs significantly from GTS-21 (DMXBA), DMAC, and 4-OH-DMXBA [2]. Substituting DMAB-anabaseine with these structural analogs without careful consideration of their divergent receptor kinetics and in vivo pharmacodynamics risks experimental irreproducibility and flawed mechanistic interpretation.

DMAB-anabaseine dihydrochloride: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Differential Displacement of α7 vs. α4β2 Radioligand Binding Compared to Anabaseine, DMXB, and DMAC

DMAB-anabaseine exhibits intermediate selectivity for α7 over α4β2 nAChRs compared to other anabaseine derivatives. In competitive radioligand binding assays using rat brain membranes, DMAB-anabaseine displaced [³H]cytisine (putative α4β2) with an IC50 of 140 nM, whereas anabaseine was more potent (IC50 = 70 nM) and DMAC was significantly less potent (IC50 = 420 nM) [1]. This intermediate α4β2 affinity, combined with its α7 partial agonism, distinguishes DMAB-anabaseine from both the less selective anabaseine and the more α7-selective DMAC [2].

Nicotinic Receptor Pharmacology Radioligand Binding Receptor Selectivity Profiling

Functional Antagonism of α4β2 nAChR Currents with Defined IC50 Value

DMAB-anabaseine acts as a functional antagonist at α4β2 nAChRs, blocking acetylcholine-induced currents with an IC50 of approximately 5 µM [1][2]. This antagonism contrasts with the behavior of GTS-21 (DMXBA), which exhibits a Ki of 20 nM for human α4β2 but displays more complex mixed agonist/antagonist properties . The dual α7 partial agonism / α4β2 antagonism profile is a distinctive feature of DMAB-anabaseine that differentiates it from pure α7 agonists.

Electrophysiology nAChR Pharmacology Receptor Antagonism

Superior Aqueous Solubility Facilitating In Vivo Dosing and In Vitro Assay Preparation

DMAB-anabaseine dihydrochloride exhibits high aqueous solubility, dissolving to 100 mM in water and 25 mM in DMSO . This solubility profile is advantageous for preparing concentrated stock solutions for both in vitro assays and in vivo intraperitoneal (i.p.) administration without the need for complex vehicles. In contrast, many lipophilic anabaseine derivatives with larger benzylidene substituents (e.g., certain cinnamylidene analogs) display reduced aqueous solubility, complicating formulation for behavioral pharmacology studies [1].

Formulation Science In Vivo Pharmacology Compound Handling

Sustained Normalization of Sensory Gating Deficit in DBA/2 Mouse Model Following Delayed Re-Administration

In DBA/2 mice, a strain exhibiting a schizophrenia-relevant sensory gating deficit, DMAB-anabaseine normalized auditory evoked potential inhibition [1]. Critically, in contrast to other nicotinic agonists, the normalization of sensory inhibition by GTS-21, DMAB-anabaseine, and DMAC-anabaseine was maintained when administered a second time after a 40-minute delay [2]. This sustained efficacy differentiates these anabaseine derivatives from nicotine and other agonists, which typically exhibit acute tachyphylaxis or desensitization-induced loss of effect upon repeated dosing.

Schizophrenia Research Sensory Processing Auditory Gating

Proven Long-Term Memory Enhancement in Aged Rats with Chronic Dosing Regimen

Chronic intraperitoneal administration of DMAB-anabaseine dihydrochloride (2 mg/kg; i.p.; daily for 30 days) significantly improved long-term reference memory in aged (22-24 month) Sprague-Dawley rats tested in a 17-arm radial maze [1]. This cognitive benefit is consistent with the pro-cognitive effects observed with the closely related analog GTS-21 (DMXBA), which also improves learning and memory in aged rodents [2]. However, DMAB-anabaseine's distinct receptor selectivity profile (α7 partial agonist + α4β2 antagonist) provides a pharmacologically differentiated tool for dissecting the relative contributions of α7 activation versus α4β2 blockade to memory enhancement.

Cognitive Enhancement Aging Neuroscience Memory Consolidation

DMAB-anabaseine dihydrochloride: Recommended Application Scenarios Based on Quantified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Benzylidene-Anabaseine Derivatives

Researchers systematically comparing the pharmacological profiles of anabaseine derivatives should include DMAB-anabaseine as a key reference point due to its intermediate α4β2 binding affinity (IC50 = 140 nM) relative to anabaseine (70 nM) and DMAC (420 nM) [1]. This defined position within the selectivity gradient facilitates quantitative SAR modeling and informs the rational design of next-generation α7-selective agonists with optimized α4β2-sparing profiles.

Chronic Behavioral Pharmacology Studies in Rodent Models of Cognitive Aging

Investigators conducting long-term cognitive enhancement studies in aged rodents should consider DMAB-anabaseine dihydrochloride given its validated chronic dosing regimen (2 mg/kg i.p. daily for 30 days) and demonstrated efficacy in improving long-term reference memory in the radial maze task . The compound's high aqueous solubility (100 mM) simplifies daily preparation of injection solutions, reducing vehicle-related variability .

Sensory Gating and Schizophrenia Endophenotype Research in DBA/2 Mice

For studies of auditory sensory gating deficits—a translational endophenotype of schizophrenia—DMAB-anabaseine offers a critical advantage: sustained normalization of inhibition upon delayed re-administration (40-min interval), a property not shared by nicotine and other agonist classes [2]. This feature makes it particularly suitable for protocols requiring repeated within-subject testing or chronic dosing regimens where acute desensitization would otherwise confound results.

Dual α7/α4β2 Pharmacological Tool Compound for Receptor Crosstalk Studies

In experimental paradigms designed to interrogate functional interactions between α7 and α4β2 nAChR subtypes, DMAB-anabaseine serves as a unique dual-modality tool: it acts as a partial agonist at α7 (EC50 ~21 µM in oocyte expression systems) while simultaneously functioning as an antagonist at α4β2 with an IC50 of ~5 µM [3]. This profile enables selective manipulation of α7 signaling while concurrently silencing α4β2-mediated currents, facilitating dissection of subtype-specific contributions to synaptic plasticity and network oscillations.

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